2-Fluoro-6-methoxypyridine

Catalog No.
S733788
CAS No.
116241-61-3
M.F
C6H6FNO
M. Wt
127.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-methoxypyridine

2-Fluoro-6-methoxypyridine (CAS 116241-61-3) enables regioselective pyridine functionalization without over-substitution or harsh conditions. Key differentiators:

  • >250x SNAr reactivity at C2 vs. chloro analog, allowing mild amine/alkoxide installation.
  • C6-methoxy directs ortho-lithiation for clean C5 functionalization.
  • Avoids statistical mixtures typical of 2,6-difluoropyridine, eliminating chromatography.

Ideal for kinase inhibitor scaffold assembly and nickel-catalyzed cross-couplings.

CAS Number

116241-61-3

Product Name

2-Fluoro-6-methoxypyridine

IUPAC Name

2-fluoro-6-methoxypyridine

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

InChI

InChI=1S/C6H6FNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3

InChI Key

PKZOFECOOLMHMG-UHFFFAOYSA-N

SMILES

COC1=NC(=CC=C1)F

Canonical SMILES

COC1=NC(=CC=C1)F

The exact mass of the compound 2-Fluoro-6-methoxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Fluoro-6-methoxypyridine, 2-Fluoro-6-methoxy-pyridine, Pyridine, 2-fluoro-6-methoxy-, 6-Methoxy-2-fluoropyridine, 2-Fluoro-6-(methyloxy)pyridine

Purity

≥97%

Package Size

0.5 g, 1 g, 5 g, 10 g

2-Fluoro-6-methoxypyridine (CAS 116241-61-3) is a highly reactive, volatile liquid building block characterized by its orthogonal reactivity vectors. It features a highly electrophilic C-F bond primed for nucleophilic aromatic substitution (SNAr) and an electron-donating methoxy group that can direct ortho-lithiation [1]. Its primary procurement value lies in its ability to undergo rapid, regioselective functionalization at the 2- and 5-positions without the over-substitution risks commonly associated with symmetric dihalopyridines [2].

Substituting 2-fluoro-6-methoxypyridine with 2-chloro-6-methoxypyridine drastically reduces SNAr kinetics, often requiring harsher basic conditions or elevated temperatures that can degrade sensitive functional groups [1]. Conversely, substituting with 2,6-difluoropyridine leads to poor regiocontrol, generating statistical mixtures of mono- and di-substituted products that require resource-intensive chromatographic separations [2]. The specific 2-fluoro-6-methoxy motif provides an optimal balance of high C2-electrophilicity and C6-passivation, ensuring high-yielding, mono-selective transformations in industrial scale-up [3].

Accelerated SNAr Kinetics via Fluorine Leaving Group

In comparative nucleophilic aromatic substitution (SNAr) models, the 2-fluoropyridine scaffold demonstrates a massive kinetic advantage over its 2-chloropyridine counterpart. When reacted with alkoxide nucleophiles, the highly electronegative fluorine atom stabilizes the anionic Meisenheimer intermediate, driving displacement at a rate approximately 250 to 320 times faster than chlorine [1]. For 2-fluoro-6-methoxypyridine, this translates to rapid, mild displacement at the C2 position while the methoxy group remains intact[2].

Evidence DimensionRelative SNAr reaction rate (alkoxide nucleophile)
Target Compound Data2-Fluoropyridine scaffold (approx. 250-320x relative rate)
Comparator Or Baseline2-Chloropyridine scaffold (1x baseline rate)
Quantified Difference>250-fold acceleration in nucleophilic displacement
ConditionsSodium ethoxide in ethanol

This kinetic advantage allows buyers to scale SNAr reactions under milder conditions, reducing energy costs and preserving heat-sensitive functional groups during complex API synthesis.

Orthogonal C-F Bond Activation for Late-Stage Functionalization

2-Fluoro-6-methoxypyridine enables specialized transition-metal-catalyzed cross-coupling via direct C-F bond activation, a pathway often inaccessible to chloro-analogs under identical conditions. In nickel-catalyzed asymmetric α-heteroarylation, the C-F bond of 2-fluoro-6-methoxypyridine is selectively activated over the C-OMe bond, yielding defluorinative coupling products with up to 77% yield and 97% enantiomeric excess [1].

Evidence DimensionEnantioselective defluorinative α-heteroarylation
Target Compound Data2-Fluoro-6-methoxypyridine (77% yield, 97% ee)
Comparator Or BaselineC-OMe bond cleavage (0% yield, absolute chemoselectivity)
Quantified DifferenceComplete chemoselectivity for C-F over C-OMe activation
ConditionsNi(cod)2 catalyst, chiral phosphine ligand, NaOtBu in anisole

Procuring the fluoro-variant unlocks specialized nickel-catalyzed asymmetric coupling pathways that are orthogonal to standard palladium-catalyzed C-Cl activations.

Favorable Volatility for Downstream Process Purifications

The thermal properties of 2-fluoro-6-methoxypyridine differ significantly from its chloro-analog, directly impacting downstream processability. 2-Fluoro-6-methoxypyridine exhibits a boiling point of approximately 141 °C [1], whereas 2-chloro-6-methoxypyridine boils at 185–186 °C . This substantial difference in volatility allows for easier removal of excess 2-fluoro-6-methoxypyridine reagent via vacuum distillation, reducing the need for solvent-intensive chromatographic workups.

Evidence DimensionBoiling Point (Volatility)
Target Compound Data2-Fluoro-6-methoxypyridine (~141 °C)
Comparator Or Baseline2-Chloro-6-methoxypyridine (185–186 °C)
Quantified Difference~44 °C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

The lower boiling point facilitates energy-efficient reagent removal during scale-up, directly lowering the Process Mass Intensity (PMI) of the synthetic route.

Mild-Condition API Synthesis (SNAr)

Leveraging the >250x kinetic advantage of the C-F bond to install complex amines or alkoxides at the 2-position without degrading heat-sensitive intermediates, making it the ideal choice for early-stage kinase inhibitor assembly [1].

Late-Stage Asymmetric Heteroarylation

Utilizing the specific C-F activation profile for nickel-catalyzed cross-coupling to build chiral centers adjacent to the pyridine ring, avoiding the limitations and harsher conditions associated with C-Cl activation [2].

Multi-Vector Pyridine Scaffold Generation

Using the methoxy group to direct ortho-lithiation (DoM) at the 5-position, followed by selective SNAr at the 2-fluoro position, enabling the rapid, regioselective assembly of di- and tri-substituted pyridine drugs from a single commercial precursor[3].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Fluoro-6-methoxypyridine

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